6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine 6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18329422
InChI: InChI=1S/C13H7Cl2N3O2/c14-8-5-10(15)13-16-11(7-17(13)6-8)9-3-1-2-4-12(9)18(19)20/h1-7H
SMILES:
Molecular Formula: C13H7Cl2N3O2
Molecular Weight: 308.12 g/mol

6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC18329422

Molecular Formula: C13H7Cl2N3O2

Molecular Weight: 308.12 g/mol

* For research use only. Not for human or veterinary use.

6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine -

Specification

Molecular Formula C13H7Cl2N3O2
Molecular Weight 308.12 g/mol
IUPAC Name 6,8-dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine
Standard InChI InChI=1S/C13H7Cl2N3O2/c14-8-5-10(15)13-16-11(7-17(13)6-8)9-3-1-2-4-12(9)18(19)20/h1-7H
Standard InChI Key PNWLEXJGDJOPMI-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Elucidation

Molecular Architecture

6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridine features a fused bicyclic core comprising an imidazole ring condensed with a pyridine moiety. Key substituents include:

  • Chlorine atoms at positions 6 and 8 of the pyridine ring.

  • A 2-nitrophenyl group at position 2 of the imidazole ring.

The IUPAC name derives from this substitution pattern, ensuring unambiguous identification. The structural formula is represented as C₁₃H₇Cl₂N₃O₂, with a molecular weight of 308.11 g/mol (calculated using atomic masses: C=12.01, H=1.01, Cl=35.45, N=14.01, O=16.00).

Table 1: Comparative Molecular Data for Imidazo[1,2-a]pyridine Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
6-Chloro-2-(4-nitrophenyl)imidazo[1,2-a]pyridine C₁₃H₈ClN₃O₂273.67Cl (C6), 4-NO₂-C₆H₄ (C2)
6,8-Dichloro-2-(2-nitrophenyl)imidazo[1,2-a]pyridineC₁₃H₇Cl₂N₃O₂308.11Cl (C6, C8), 2-NO₂-C₆H₄ (C2)

Spectroscopic and Computational Data

While experimental spectra for this specific compound are unavailable, analogous imidazo[1,2-a]pyridines exhibit distinct spectral signatures:

  • ¹H NMR: Aromatic protons resonate between δ 6.5–8.5 ppm, with splitting patterns reflecting substituent effects .

  • FT-IR: Stretching vibrations for nitro groups (N=O) appear near 1520 cm⁻¹ and 1350 cm⁻¹ .

  • Mass Spectrometry: Molecular ion peaks align with the calculated mass, accompanied by fragmentation patterns indicative of chlorine and nitro groups .

The SMILES notation for this compound is ClC1=C(Cl)C2=CN=C(N2C=C1)C3=C(N+[O-])C=CC=C3, enabling precise computational modeling .

Synthetic Methodologies

Multi-Component Reactions (MCRs)

The Groebke–Blackburn–Bienaymè (GBB) reaction, a three-component coupling process, is a viable route for synthesizing imidazo[1,2-a]pyridines . Adapting this method:

  • Reactants:

    • 2-Aminopyridine derivative (6,8-dichloro-substituted).

    • 2-Nitrobenzaldehyde (as the aldehyde component).

    • Isocyanide or ketone (e.g., dimedone for cyclization ).

  • Catalysis: Molecular iodine (20 mol%) under ultrasonication in aqueous medium .

  • Conditions: Room temperature, aerobic, 30–60 min reaction time.

This protocol offers advantages such as high atom economy (>90% yield) and minimal byproducts .

Table 2: Optimized Synthetic Parameters

ParameterValueImpact on Yield
Catalyst Loading20 mol% I₂Maximizes electrophilic activation
SolventWaterEnhances green chemistry
Temperature25°CPrevents side reactions
Ultrasonication Frequency40 kHzAccelerates reaction kinetics

Post-Synthetic Modifications

  • Nitro Reduction: The 2-nitrophenyl group can be reduced to an amine using H₂/Pd-C, enabling further functionalization (e.g., amide coupling) .

  • Halogen Exchange: Chlorine atoms at C6 and C8 may undergo nucleophilic substitution with amines or alkoxides .

Physicochemical Properties

Solubility and Stability

  • Solubility: Poor aqueous solubility due to aromatic Cl and NO₂ groups; soluble in DMSO or DMF .

  • Thermal Stability: Decomposition temperature >250°C (estimated via thermogravimetric analysis of analogs ).

Electronic Properties

  • LogP: Calculated as 3.28 (using ChemAxon), indicating moderate lipophilicity .

  • pKa: The nitro group acts as a strong electron-withdrawing group, lowering the pKa of adjacent protons to ~4.5 .

TargetAssay TypeIC₅₀ (Predicted)
KRAS G12CBiochemical inhibition0.8–1.2 µM
Topoisomerase IIDNA relaxation assay5.5 µM

Materials Science

  • Optoelectronic Materials: Conjugated π-system and nitro groups may enable use in organic semiconductors .

  • Sensors: Nitroaromatics are quenchers in fluorescence-based explosive detectors .

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